5-(chloromethyl)-1-ethyl-3-nitro-1H-pyrazole
Description
Properties
IUPAC Name |
5-(chloromethyl)-1-ethyl-3-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-2-9-5(4-7)3-6(8-9)10(11)12/h3H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQWGMDCRARZMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)[N+](=O)[O-])CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-ethyl-3-nitro-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced by nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced by the reaction of the pyrazole ring with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1-ethyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted pyrazoles with various functional groups.
Reduction: Formation of 5-(aminomethyl)-1-ethyl-3-nitro-1H-pyrazole.
Oxidation: Formation of this compound-4-carboxylic acid.
Scientific Research Applications
5-(Chloromethyl)-1-ethyl-3-nitro-1H-pyrazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1-ethyl-3-nitro-1H-pyrazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Table 1: Structural and Property Comparison
*Estimated based on substituent contributions.
Substituent Effects on Reactivity and Bioactivity
- Nitro Group (Position 3): The nitro group in the target compound differentiates it from analogs like 5-chloro-1-ethyl-3-methyl-1H-pyrazole . Nitro-substituted pyrazoles are often associated with enhanced electrophilicity, enabling participation in nucleophilic aromatic substitution or reduction to amino derivatives, which are pharmacologically active .
- Chloromethyl vs. Chloro : The chloromethyl group (ClCH2) at position 5 offers a reactive site for alkylation or cross-coupling reactions, unlike simple chloro substituents (e.g., in ). This makes the compound versatile in synthesizing polymers or bioactive hybrids .
- Ethyl vs.
Biological Activity
5-(Chloromethyl)-1-ethyl-3-nitro-1H-pyrazole is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring with a chloromethyl and nitro substituent, which contribute to its unique reactivity and biological properties. The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components. This may lead to the inhibition of specific enzymes, impacting metabolic pathways.
- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially modulating enzyme activity or receptor function.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains. A study indicated that compounds with similar pyrazole structures exhibited effective antibacterial properties, with minimum inhibitory concentrations (MIC) ranging from 25 to 50 μg/mL against pathogens like E. coli and S. aureus .
| Pathogen | MIC (μg/mL) |
|---|---|
| E. coli | 50 |
| P. aeruginosa | 25 |
| S. aureus | 50 |
Anti-inflammatory Effects
Research has shown that pyrazole derivatives often exhibit anti-inflammatory properties. For instance, compounds structurally related to this compound have been tested for their ability to reduce inflammation in animal models, showing efficacy comparable to established anti-inflammatory drugs .
Study on Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of pyrazole derivatives, this compound was evaluated alongside other compounds. It was found that this compound exhibited potent antibacterial activity against Gram-positive bacteria, demonstrating an MIC of 25 μg/mL against B. subtilis .
Research on Anti-inflammatory Activity
A separate investigation focused on the anti-inflammatory properties of pyrazole compounds, revealing that derivatives including this compound significantly reduced carrageenan-induced edema in mice, indicating potential use in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
